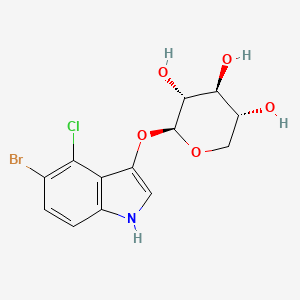

(2S,3R,4S,5R)-2-((5-溴-4-氯-1H-吲哚-3-基)氧基)四氢-2H-吡喃-3,4,5-三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

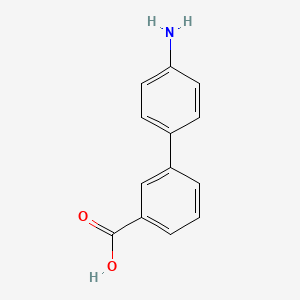

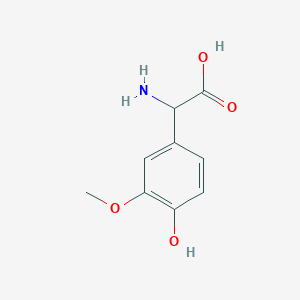

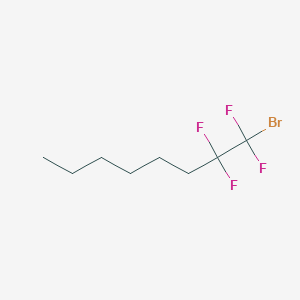

The compound (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a structurally complex molecule that appears to be a derivative of tetrahydro-2H-pyran. It contains multiple chiral centers, indicated by the (2S,3R,4S,5R) configuration, and is characterized by the presence of a bromo-chloro-indol moiety linked through an ether bond to the tetrahydro-2H-pyran ring. This compound is not directly synthesized or analyzed in the provided papers, but its structure suggests potential for biological activity, given the presence of the indol moiety, which is common in many bioactive compounds.

Synthesis Analysis

While the exact synthesis of (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is not described, a related compound with a similar tetrahydro-2H-pyran core is synthesized in Paper 1. The synthesis involves a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene. The process is noted for avoiding isomerization to undesired ortho-products, which could be relevant for the synthesis of the compound , as controlling stereochemistry is crucial for obtaining the desired chiral centers .

Molecular Structure Analysis

The molecular structure of the compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography, as demonstrated in Paper 2 for a different compound. These techniques are essential for confirming the stereochemistry and the overall molecular structure. The presence of multiple chiral centers in the compound would result in a complex NMR spectrum, and X-ray crystallography would provide definitive information about the three-dimensional arrangement of the atoms .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The ether linkage between the indol and the tetrahydro-2H-pyran ring suggests a potential site for cleavage under acidic or basic conditions. The bromo and chloro substituents on the indol moiety could undergo further substitution reactions, potentially leading to cross-coupling reactions that are commonly used in the synthesis of complex organic molecules. The hydroxyl groups on the tetrahydro-2H-pyran ring could be involved in reactions such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include its solubility in various solvents, melting point, boiling point, and stability under different conditions. These properties would be influenced by the presence of the hydroxyl groups, which could form hydrogen bonds, affecting solubility and melting point. The compound's stability could be assessed through stress testing under different temperatures, pH levels, and exposure to light. The presence of the bromo and chloro substituents could make the compound susceptible to photodegradation or nucleophilic substitution reactions .

科学研究应用

合成方法

- 已经开发了一种新颖且便捷的方法来合成相关化合物,利用不同的化学结构和合成方法。这包括从氯苯和苯甲酸等各种起始原料合成,旨在避免制备过程中不需要的邻位产物 (刘等人,2008 年), (刘等人,2010 年).

在合成其他化合物中的应用

- 该化合物已被用作底物,用于合成纳米催化剂,用于创建其他复杂分子的环保程序。这包括它在制备双(1,2-二氢-4-羟基-2-氧代喹啉-3-基)甲烷和 3-吡唑基-4H-1,2,4-三唑中的作用,突出了其在绿色化学中的用途 (Aghazadeh 和 Nikpassand,2019 年), (Nikpassand 和 Jafari Farshami,2020 年).

高级材料应用

- 它已被用于合成席夫碱,这对于传感应用和生物活性很重要。这证明了其在开发具有检测和抗菌活性潜在应用的新材料中的作用 (Tadesse 等人,2016 年).

在药物化学中的作用

- 该化合物的衍生物已被探索其在药物化学中的潜力,特别针对大脑中的单胺转运蛋白。这表明其与神经系统疾病相关的药物开发有关 (张等人,2006 年).

属性

IUPAC Name |

(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVCKAHHHVVOJV-KQXJFYCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370037 |

Source

|

| Record name | X-Xyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

207606-55-1 |

Source

|

| Record name | X-Xyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)